Stannylium
Description
Historical Perspectives on Organotin Cations
The field of organotin chemistry has a rich history dating back to the mid-19th century. Early work by Frankland in 1849 and Lowich in 1852 laid the foundation with the isolation and reporting of initial organotin compounds. researchgate.netlupinepublishers.comlupinepublishers.com The industrial applications of organotin compounds, particularly as stabilizers for polyvinyl chloride (PVC), agrochemicals, biocides, and wood preservatives, spurred significant research interest starting in the mid-20th century. researchgate.netlupinepublishers.comlupinepublishers.compjoes.comtandfonline.com While early research focused on neutral or anionic organotin species, the concept and investigation of cationic organotin species, including those formally considered stannylium ions, emerged as chemists explored the coordination chemistry and reactivity of tin. The ability of the tin atom in organotin compounds to extend its coordination number beyond four was recognized in the early 1960s, hinting at the potential for cationic or Lewis acidic behavior. researchgate.netlupinepublishers.com
Conceptual Evolution of Main Group Cationic Species
The study of main group cationic species, including those of silicon, germanium, tin, and lead, has evolved considerably. Initially, the focus was heavily on carbocations (carbenium ions), which are trivalent, positively charged carbon species with a planar geometry and a vacant p-orbital. amazon.comresearchgate.net The generation of stable, "free" carbenium ions was a significant achievement in organic chemistry, often achieved in superacidic media with weakly coordinating counteranions. amazon.comresearchgate.net
The conceptual evolution extended to the heavier group 14 elements, driven by the desire to synthesize and characterize their cationic analogs (silylium, germylium, this compound, and plumbylium ions). amazon.come-bookshelf.dersc.org However, it quickly became apparent that the properties of these heavier analogs differ significantly from carbenium ions due to differences in size, polarizability, and electronegativity. amazon.comresearchgate.nete-bookshelf.de The high electrophilicity of silylium (B1239981) ions, for instance, led to their intrinsic kinetic instability and a strong propensity to interact with nucleophiles, including counteranions and solvents. amazon.comresearchgate.nete-bookshelf.de This presented a major challenge in synthesizing truly "free" or non-coordinated heavier main group cations. The development of synthetic strategies utilizing weakly coordinating anions (WCAs) has been crucial in enabling the isolation and characterization of less coordinated or truly cationic species of the heavier group 14 elements. researchgate.nete-bookshelf.de
This compound as an Analog to Classical Carbenium Ions
This compound ions (R₃Sn⁺) are considered heavy analogs of classical carbenium ions (R₃C⁺). amazon.comresearchgate.nete-bookshelf.dersc.org Both species feature a central atom with a formal positive charge and typically three substituents. In the idealized tricoordinate, trigonal planar geometry, the central atom (carbon or tin) is sp² hybridized, leaving a vacant p-orbital. amazon.comresearchgate.net This vacant orbital is responsible for the electrophilic nature of both carbenium and this compound ions.
However, significant differences exist due to the distinct properties of carbon and tin. Tin is larger, more polarizable, and less electronegative than carbon. These differences influence the stability, structure, and reactivity of the respective cations. While the planar geometry is characteristic of simple carbenium ions, the structure of this compound ions can be influenced by coordination with counteranions, solvents, or intramolecular donor groups, leading to higher coordination numbers (e.g., trigonal bipyramidal or tetrahedral with coordinating species). uax.comacs.orgacs.org Achieving a truly tricoordinate, "free" this compound ion has been a significant challenge, requiring the use of bulky substituents and extremely weakly coordinating anions to minimize interactions. researchgate.nete-bookshelf.denih.gov
Despite these differences, the analogy is valuable for understanding the fundamental electronic structure and potential reactivity patterns. Both types of cations are highly electrophilic and can participate in reactions with nucleophiles.
Research Significance of this compound in Contemporary Main Group Chemistry
The research significance of this compound ions in contemporary main group chemistry is substantial and multifaceted. Their study provides fundamental insights into the nature of bonding and charge distribution in cationic heavy main group species. The quest for synthesizing and characterizing stable, well-defined this compound ions has driven the development of new synthetic methodologies, particularly the use of bulky ligands and weakly coordinating anions. researchgate.nete-bookshelf.de
Furthermore, this compound ions are of interest for their potential applications in catalysis and as reactive intermediates in organic synthesis. ontosight.aisolubilityofthings.comrjpbcs.com Their Lewis acidity can be exploited to activate substrates for various transformations. Research into their reactivity patterns, including interactions with π-systems (e.g., alkenes) acs.org, provides valuable information for designing new catalytic systems and synthetic routes. The analogy to carbenium ions, despite the inherent differences, serves as a guiding principle for exploring their potential in reactions analogous to those involving carbocations. The ongoing investigation into the degree of "freedom" of the cationic tin center from coordinating species remains a key area of research, impacting the understanding of their intrinsic reactivity. researchgate.nete-bookshelf.de
Research findings often involve spectroscopic characterization, particularly multinuclear NMR (including ¹¹⁹Sn NMR), which provides crucial information about the electronic environment and coordination state of the tin atom. acs.orgacs.org X-ray crystallography is also vital for determining the solid-state structure and confirming the coordination geometry. acs.orgacs.orgnih.gov Computational studies play a significant role in predicting structures, stabilities, and spectroscopic parameters, aiding in the interpretation of experimental data and guiding synthetic efforts. e-bookshelf.deacs.orgnih.gov
Here is a table summarizing some key properties and research aspects related to this compound ions:
| Property/Aspect | Description | Significance |
| Formal Charge | +1 on the tin atom. | Defines the cationic nature and electrophilicity. |
| Coordination Number (Ideal) | 3 (tricoordinate) in the idealized "free" state. | Analogous to carbenium ions. |
| Geometry (Ideal) | Trigonal planar in the idealized "free" state. | Analogous to carbenium ions. |
| Electrophilicity | High, due to the positive charge and vacant orbital. | Drives reactions with nucleophiles. |
| Stability | Highly reactive; stabilization requires bulky substituents and/or weakly coordinating anions. researchgate.nete-bookshelf.de | Presents synthetic challenges; focus of much research. |
| Spectroscopic Characterization | ¹¹⁹Sn NMR is a key technique; chemical shifts are sensitive to coordination environment. acs.orgacs.org | Provides experimental evidence for the presence and nature of this compound ions. |
| Structural Characterization | X-ray crystallography provides solid-state structures, revealing coordination geometry. acs.orgacs.orgnih.gov | Confirms molecular structure and cation-anion/solvent interactions. |
| Computational Studies | Used to predict structures, stabilities, and spectroscopic properties. e-bookshelf.deacs.orgnih.gov | Supports experimental findings and guides future research. |
| Reactivity | Reacts with nucleophiles; potential in catalysis and organic synthesis. ontosight.aiacs.orgsolubilityofthings.comrjpbcs.com | Area of ongoing exploration for synthetic applications. |
| Analogy to Carbenium Ions | Provides a conceptual framework for understanding their electronic structure and reactivity. amazon.comresearchgate.nete-bookshelf.dersc.org | Guides research directions and comparisons. |
Structure
2D Structure
Properties
Molecular Formula |
H3Sn+ |
|---|---|
Molecular Weight |
121.73 g/mol |
IUPAC Name |
stannanylium |
InChI |
InChI=1S/Sn.3H/q+1;;; |
InChI Key |
HXAPPPZXAZOTSW-UHFFFAOYSA-N |
SMILES |
[SnH3+] |
Canonical SMILES |
[SnH3+] |
Origin of Product |
United States |
Theoretical Frameworks and Intrinsic Electronic Structure of Stannylium Species
Quantum Chemical Characterization of Stannylium Electronic Configurations
Quantum chemical calculations are instrumental in elucidating the electronic configurations of this compound cations, providing insights into their valence electron distribution, orbital hybridization, charge distribution, and the nature of their empty orbitals.
Valence Electron Distribution and Orbital Hybridization Studies
The valence electron configuration of a neutral tin atom is [Kr] 4d¹⁰ 5s² 5p². In this compound cations, the tin atom carries a positive charge, which significantly impacts its electron distribution. Quantum chemical studies, often employing methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are used to investigate the arrangement of valence electrons and the hybridization of atomic orbitals on the tin center.
For tricoordinated this compound ions, the tin atom is typically described as being sp² hybridized, similar to carbocations. researchgate.net This hybridization involves the mixing of one s orbital and two p orbitals to form three equivalent sp² hybrid orbitals, which are oriented in a trigonal planar geometry. atlanticoer-relatlantique.calibretexts.org These hybrid orbitals are involved in sigma bonding with ligands. The remaining unhybridized p orbital lies perpendicular to the plane formed by the tin atom and its three ligands. atlanticoer-relatlantique.ca
Charge Distribution Analysis in Cationic Tin Centers
Analyzing the charge distribution in this compound cations is essential for understanding the electrophilic nature of the tin center. Quantum chemical calculations, such as NBO analysis and electrostatic potential analysis, are commonly employed for this purpose. chemrxiv.orgatamanchemicals.com These analyses reveal how the positive charge is distributed across the cation, highlighting the degree of charge localization on the tin atom and the influence of the surrounding ligands.
Studies on various this compound species have shown that the positive charge is significantly localized on the tin atom, contributing to its electrophilicity. researchgate.net However, the extent of this localization can vary depending on the electron-donating or withdrawing nature of the ligands. For example, in a nucleophilic Sn(II) cation stabilized by a strong electron-donating tris(carbene)borate ligand, the cationic tin atom was found to be less positively charged (0.98 a.u. according to NBO calculations) compared to other Sn(II) cations like [Cp*Sn]⁺ (1.34 a.u.) and [PhB(tBuPy)₃Sn]⁺ (1.42 a.u.). chemrxiv.orgchemrxiv.org This indicates that strong electron donation from the ligand can effectively reduce the positive charge density on the tin center.
Data from NBO calculations for different this compound species can be presented in a table to illustrate the variation in charge distribution:
| This compound Species | Ligand Type | NBO Charge on Sn (a.u.) | Citation |
| Nucleophilic Sn(II) cation | Tris(carbene)borate | 0.98 | chemrxiv.orgchemrxiv.org |
| [Cp*Sn]⁺ | Pentamethylcyclopentadienyl | 1.34 | chemrxiv.orgchemrxiv.org |
| [PhB(tBuPy)₃Sn]⁺ | Phenyltris(3-tert-butylpyrazolyl)borato | 1.42 | chemrxiv.orgchemrxiv.org |
Nature of Empty Orbitals and Lewis Acidity Potential
A key feature of this compound cations is the presence of low-lying empty orbitals on the tin center, which are responsible for their Lewis acidity. chemrxiv.orgfishersci.bechemrxiv.org In tricoordinated this compound ions, the unhybridized p orbital perpendicular to the Sn-ligand plane serves as a primary acceptor orbital for electron pairs from Lewis bases. researchgate.net This empty p orbital contributes significantly to the electrophilic character of the this compound center. chemrxiv.orgresearchgate.net
Studies have also explored the Lewis acidity of different types of this compound species, including those with a formal Sn(II) oxidation state and those with higher coordination numbers. chemrxiv.orgrsc.org The presence of a lone pair of electrons on the tin atom in some Sn(II) cations can lead to ambiphilic behavior, where the tin center can act as both a Lewis acid (accepting electrons into empty orbitals) and a Lewis base (donating its lone pair). researchgate.netresearchgate.net
The Lewis acidity potential can be assessed through computational methods, such as analyzing the energy and shape of the lowest unoccupied molecular orbital (LUMO), which typically corresponds to the primary acceptor orbital. stackexchange.comacs.org A lower LUMO energy generally indicates higher Lewis acidity. stackexchange.com
Bonding Modalities in this compound and Its Adducts
The bonding in this compound species and their adducts with donor ligands involves a combination of covalent and ionic interactions, as well as noncovalent interactions.
Covalent and Ionic Contributions to Sn-Ligand Bonding
The nature of the Sn-ligand bond in this compound cations is a subject of ongoing research. While this compound ions are formally considered cations with a positive charge localized on the tin atom, the bonds to surrounding ligands have significant covalent character. herts.ac.uk The degree of covalent and ionic contribution depends on the electronegativity difference between tin and the coordinating atom of the ligand.
Computational studies using methods like Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) can quantify the covalent and ionic contributions to the Sn-ligand bonds by analyzing electron density distribution and bond critical points. acs.orgresearchgate.netresearchgate.net For instance, NBO analysis can provide information about the natural atomic charges and the Wiberg bond indices, which are indicators of bond order and covalency. acs.org
In adducts formed between this compound cations and donor ligands, a dative covalent bond is formed, where the donor ligand provides an electron pair to the empty orbital on the tin center. d-nb.info The strength of this dative bond is influenced by the Lewis acidity of the this compound cation and the Lewis basicity of the donor ligand.
Noncovalent Interactions with Donor Ligands
In addition to covalent and ionic contributions, noncovalent interactions play a significant role in the stabilization of this compound species and their interactions with donor ligands. These interactions can include electrostatic interactions, dispersion forces, and π-interactions. chemrxiv.orgacs.orgresearchgate.netnih.gov
Electrostatic interactions arise from the attraction between the positive charge on the tin center and negative partial charges on the donor ligand. researchgate.net Dispersion forces, which are attractive forces arising from temporary fluctuations in electron distribution, are also present and can be particularly important in systems with large ligands. researchgate.net
π-interactions can occur when this compound cations interact with ligands containing π systems, such as aromatic rings or alkene double bonds. acs.orgresearchgate.net These interactions involve the overlap between the empty orbitals on the tin center and the π orbitals of the ligand, leading to a stabilizing interaction. acs.org Studies have shown that even weak π-donor interactions can contribute to the stabilization of this compound ions. acs.org
Computational tools like Noncovalent Interaction (NCI) plot index and Symmetry-Adapted Perturbation Theory (SAPT) can be used to visualize and quantify the nature and strength of these noncovalent interactions. researchgate.netresearchgate.net These analyses can help to understand the subtle forces that influence the structure and reactivity of this compound complexes.
Data on interaction energies from computational studies can be presented in a table:
| This compound Complex Example | Interacting Moiety | Type of Interaction | Interaction Energy (kJ/mol) | Citation |
| Bis-alkene complex (2a) | C=C double bond | Noncovalent π-donor | ~133.2 (for two alkenes) | acs.org |
| Bis-alkene complex (8a) | C=C double bond | Noncovalent π-donor | 133.2 | acs.org |
| Bis-alkene complex (8b) | C=C double bond | Noncovalent π-donor | 126.5 | acs.org |
| Bis-alkene complex (8c) | C=C double bond | Noncovalent π-donor | 128.7 | acs.org |
Agostic Interaction Assessment in this compound Cations
Agostic interactions, which involve a weak three-center two-electron bond between a metal center and a C-H bond of a ligand, can play a role in stabilizing electron-deficient metal centers, including this compound cations swjtu.edu.cn. Theoretical calculations, such as DFT, are employed to assess the presence and strength of these interactions. In the case of the free, tricoordinate tris(2,4,6-triisopropylphenyl)this compound cation, DFT calculations indicated the absence of agostic bonding between the ortho isopropyl methinyl hydrogens and the tin atom acs.orgnih.govresearchgate.netfigshare.com. This finding was in agreement with experimental X-ray crystallographic data acs.orgnih.govfigshare.com. The nature of agostic interactions is complex and is influenced by factors such as charge transfer (hyperconjugation) and dispersion effects swjtu.edu.cn.
Coordination Geometries and Their Theoretical Predictions
The coordination geometry around the tin center in this compound species is highly dependent on the steric and electronic properties of the ligands and the presence of coordinating solvent molecules or counterions rsc.orgnih.govrsc.orgacs.org. Theoretical calculations are instrumental in predicting and understanding these geometries acs.orglibretexts.org.
Tricoordinate this compound Architectures
Tricoordinate this compound cations, featuring a tin atom bonded to three ligands, are particularly interesting due to the electron deficiency at the tin center. The ideal geometry for a tricoordinate cation is trigonal planar rsc.orgrsc.org. The synthesis and characterization of a free, tricoordinate tris(2,4,6-triisopropylphenyl)this compound cation provided experimental evidence for this architecture, confirmed by X-ray crystallography which showed no coordination to solvent or anion acs.orgnih.govresearchgate.netfigshare.com. DFT calculations supported this tricoordinate, non-agostically stabilized structure acs.orgnih.govfigshare.com.
Tetracoordinate this compound Species
Tetracoordinate this compound species involve a tin atom bonded to four ligands. Theoretical predictions and experimental observations indicate that the coordination geometry can be distorted tetrahedral acs.org. For example, in certain frustrated Lewis pair systems involving a tin center, the optimized geometry showed a distorted tetrahedral coordination around the tin atom acs.org.
Pentacoordinate this compound Systems
Pentacoordinate this compound species feature a tin atom with five ligands or coordinating interactions. Theoretical studies and X-ray crystallography have revealed distorted trigonal-bipyramidal coordination geometries in such systems acs.orgacs.org. In bis-alkene complexes of this compound ions, the tin atom adopts a distorted trigonal-bipyramidal arrangement with the two C=C double bonds occupying the apical positions acs.orgacs.org. Quantum mechanical computations support this geometry and reveal significant interaction energies between the tin atom and the alkene π-systems acs.org. The planarity of the trigonal base in these pentacoordinate species is indicated by the sum of the C-Sn-C angles around 360° acs.org.
Here is a summary of coordination geometries and theoretical methods used:
| Coordination Number | Typical Geometry | Key Theoretical Methods | Relevant Research Findings |
| 3 | Trigonal Planar | DFT | Free tricoordinate cation synthesized and characterized; DFT confirms structure. acs.orgnih.govfigshare.com |
| 4 | Distorted Tetrahedral | DFT | Predicted geometry in certain frustrated Lewis pair systems. acs.org |
| 5 | Distorted Trigonal-Bipyramidal | DFT, MP2 | Observed in bis-alkene complexes with apical alkene coordination. acs.orgacs.org |
Table 1: Summary of this compound Coordination Geometries and Theoretical Approaches.
Here are selected structural data for a pentacoordinate this compound cation:
| Parameter | Value (pm) | Theoretical Level (for model cation) | Reference |
| Sn−C (equatorial) | 213.84-215.68 | MP2/A | acs.org |
| Sn−C (apical, average to double bond center) | 269.49-271.53 | MP2/A | acs.org |
| C=C (alkene) | 132.95-135.93 | MP2/A | acs.org |
Table 2: Selected Structural Data for a Pentacoordinate this compound Cation (Experimental and Theoretical).
Compound Names and PubChem CIDs:
Synthetic Methodologies for Stannylium Cation Generation and Stabilization
Halide Abstraction Routes for Cation Formation
Halide abstraction is a prominent and effective method for the generation of stannylium cations. This strategy involves the removal of a halide anion from a neutral organotin halide precursor (R3SnX) using a strong Lewis acid or a salt containing a non-coordinating anion. The driving force for this reaction is typically the formation of a stable, insoluble salt, which shifts the equilibrium towards the formation of the desired this compound cation.
A notable example involves the synthesis of a di-N-heterocyclic carbene (NHC)-stabilized stannyliumylidene. In this method, an organotin chloride, (MesTer)SnCl, is treated with two equivalents of the N-heterocyclic carbene IMe4 (1,3,4,5-tetramethylimidazol-2-ylidene). This is followed by the addition of sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate (Na[BArF24]), a salt containing a weakly coordinating anion. The borate (B1201080) salt facilitates the abstraction of the chloride ion, leading to the formation of the stannyliumylidene cation, [MesTerSn(IMe4)2]+, with [BArF24]- as the counterion.
Table 1: Examples of this compound Cation Generation via Halide Abstraction
| Precursor | Reagents | This compound Cation Formed | Weakly Coordinating Anion |
|---|
Protonation Strategies for this compound Synthesis
Protonation of suitable organotin precursors, particularly organotin hydrides (R3SnH), provides another viable route to this compound cations. This method relies on the use of a strong acid, often in conjunction with a weakly coordinating anion, to protonate and subsequently cleave a tin-hydrogen bond.
A specific example of this approach is the hydride abstraction from a sterically hindered organotin trihydride. The reaction of an organotin trihydride with a trityl salt containing a weakly coordinating perfluorinated alkoxyaluminate anion, such as [Ph3C][Al(OC{CF3}3)4], results in the transfer of a hydride ion from the tin center to the trityl cation. This process generates the corresponding this compound cation, which is stabilized by the large, non-coordinating aluminate anion. The formation of triphenylmethane (B1682552) (Ph3CH) is a byproduct of this reaction. Furthermore, the heterolytic cleavage of a Sn-H bond in hydrostannanes, catalyzed by certain transition metal complexes, has been shown to generate a this compound-ion-like electrophile.
Table 2: this compound Generation through Protonation/Hydride Abstraction
| Organotin Precursor | Reagent | This compound Species Generated |
|---|---|---|
| Organotin Trihydride | [Ph3C][Al(OC{CF3}3)4] | Organodihydridothis compound cation |
| Hydrostannane | Ohki-Tatsumi complexes | This compound-ion-like electrophile |
Alkyl Fragmentation and Related Generation Pathways
The generation of this compound cations through the fragmentation of tetraorganotin compounds (R4Sn) by cleavage of a carbon-tin bond presents significant challenges. The C-Sn bond can be cleaved under thermal or photochemical conditions; however, this process predominantly proceeds via a homolytic pathway, yielding an organotin radical (R3Sn•) and a carbon radical (R•), rather than the desired heterolytic cleavage to form a this compound cation (R3Sn+) and a carbanion (R-).
The propensity for homolytic C-Sn bond cleavage is a key feature of organotin chemistry and is utilized in processes like the Stille coupling. While the heterolytic cleavage of C-Sn bonds is less common, it is a critical step in other reactions. However, directly inducing this selective cleavage to generate a stable this compound cation is not a widely established synthetic route. Research into the pyrolysis of complex organotin compounds, such as the 2,6-diethylphenyl-substituted tristannylene, has shown fragmentation leading to the formation of complex tin clusters, which represent a different class of compounds from simple this compound cations. Thus, direct alkyl fragmentation remains a less-explored and challenging pathway for the synthesis of this compound cations, with radical formation being the more typical outcome.
Ligand Design for Kinetic and Thermodynamic Stabilization
The high reactivity of this compound cations necessitates sophisticated stabilization strategies. The design of the ligand framework around the tin center and the choice of the counter-anion are crucial for isolating and characterizing these species.
Sterically Demanding Ligand Scaffolds
Kinetic stabilization through the use of sterically bulky ligands is a cornerstone of this compound chemistry. Large, sterically demanding organic groups attached to the tin atom can effectively shield the cationic center from interactions with solvent molecules, the counter-anion, or other reactive species. This steric protection prevents decomposition and allows for the isolation of "free" cations.
A landmark achievement in this area was the synthesis and structural characterization of tris(2,4,6-triisopropylphenyl)this compound tetrakis(pentafluorophenyl)borate (B1229283). The three bulky 2,4,6-triisopropylphenyl (Tipp) groups create a protective pocket around the tin center, preventing coordination from the solvent or the tetrakis(pentafluorophenyl)borate anion. X-ray crystallographic analysis confirmed a truly tricoordinate tin cation with no apical atoms or significant agostic interactions. Terphenyl ligands are another class of bulky scaffolds that have proven effective in stabilizing low-coordinate main group element species.
Table 3: Sterically Demanding Ligands for this compound Stabilization
| Ligand | Resulting this compound Cation | Key Feature of Stabilization |
|---|---|---|
| 2,4,6-triisopropylphenyl (Tipp) | [Tipp3Sn]+ | Steric shielding leading to a "free" tricoordinate cation |
| 2,6-dimesitylphenyl (MesTer) | [MesTerSn(IMe4)2]+ | Provides steric bulk in combination with Lewis base stabilization |
Role of Weakly Coordinating Anions
The choice of the counter-anion is as critical as the ligand design for the stabilization of this compound cations. Weakly coordinating anions (WCAs) are large, charge-diffuse anions that exhibit minimal interaction with the cation. This lack of coordination is essential to preserve the intrinsic reactivity of the this compound ion and to prevent its decomposition.
Prominent examples of WCAs used in this compound chemistry include tetrakis(pentafluorophenyl)borate ([B(C6F5)4]−) and various carborane and aluminate anions. The [B(C6F5)4]− anion was instrumental in the isolation of the aforementioned [Tipp3Sn]+ cation. Perfluorinated alkoxyaluminate anions, such as [Al(OC{CF3}3)4]−, are also highly effective due to their large size and the electron-withdrawing nature of the trifluoromethyl groups, which further delocalizes the negative charge. Carborane anions, like [CB11H6Br6]−, are also utilized for their exceptional stability and inertness, which allows for the isolation of highly reactive cationic species.
Table 4: Common Weakly Coordinating Anions in this compound Chemistry
| Anion | Formula | Key Properties |
|---|---|---|
| Tetrakis(pentafluorophenyl)borate | [B(C6F5)4]− | Large size, charge delocalization over fluorinated rings |
| Perfluorinated Alkoxyaluminate | [Al(OC{CF3}3)4]− | Very large, high thermal and chemical stability |
| Hexabromocarboranate | [CB11H6Br6]− | Exceptionally inert and stable |
| Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate | [B(C6H3-3,5-(CF3)2)4]− | Enhanced steric bulk and weaker coordination compared to [B(C6F5)4]− |
Lewis Base Stabilization Mechanisms
In addition to steric hindrance and the use of WCAs, this compound cations can be stabilized through coordination with Lewis bases. These bases donate electron density to the electron-deficient tin center, forming a more stable adduct. This approach is particularly useful for generating and handling this compound species that might otherwise be too reactive to isolate.
N-heterocyclic carbenes (NHCs) have emerged as powerful Lewis bases for the stabilization of a variety of reactive main group element species, including this compound cations. As seen in the halide abstraction route, the coordination of two IMe4 (1,3,4,5-tetramethylimidazol-2-ylidene) ligands to the tin center in [MesTerSn(IMe4)2]+ provides significant electronic stabilization. The strong sigma-donating ability of the NHCs satisfies the Lewis acidity of the tin(II) center, resulting in a stable, isolable stannyliumylidene cation. This Lewis base adduct can then be used as a precursor or catalyst in further chemical reactions.
Reactivity Profiles and Mechanistic Investigations of Stannylium Mediated Transformations
Electrophilic Activation by Stannylium Lewis Acids
This compound ions, such as trimethylthis compound ((CH₃)₃Sn⁺), are highly electrophilic and function as strong Lewis acids. ontosight.ai Their Lewis acidity stems from the electron-deficient nature of the tin center, enabling them to accept electron pairs from Lewis bases or interact with electron-rich substrates. This electrophilic character makes them valuable in activating various functional groups in organic synthesis. ontosight.ai The synthesis of this compound ions typically involves the reaction of trimethyltin (B158744) halides with a strong Lewis acid or the protonation of trimethyltin hydride. ontosight.ai The Lewis acidity of this compound species can be influenced by the substituents on the tin atom and the nature of the counter anion. For instance, the Lewis acidity of R₃SnOTf compounds varies with the alkyl group, with Bn₃SnOTf exhibiting higher Lewis acidity compared to nBu₃SnOTf and iPr₃SnOTf. royalsocietypublishing.org The presence of a hemi-labile anion like triflate (OTf⁻) can impact the Lewis acidity and catalytic activity of this compound species, as coordination of the anion can quench the electrophilicity. nih.govacs.org
This compound in Frustrated Lewis Pair (FLP) Chemistry
This compound-based cationic Lewis acids have emerged as alternatives to neutral boranes in FLP-mediated catalysis, particularly for hydrogenation. acs.orgresearchgate.netacs.org FLP systems consist of sterically hindered Lewis acids and bases that cannot form a classical adduct, leaving their Lewis acidity and basicity available for cooperative activation of small molecules. researchgate.netacs.org this compound ions, when combined with suitable Lewis bases, can form such frustrated pairs, enabling unique reactivity.
Dihydrogen Activation Mechanisms
The activation of dihydrogen (H₂) by this compound-based FLPs typically involves the heterolytic cleavage of the H-H bond. acs.orgresearchgate.netacs.org This process is facilitated by the cooperative action of the Lewis acidic tin center and a complementary Lewis basic site. acs.org Computational studies have elucidated the mechanism, suggesting a concerted heterolytic cleavage where the Lewis acid accepts the hydride (H⁻) and the Lewis base accepts the proton (H⁺). acs.orgresearchgate.net The energetics of H₂ cleavage in this compound/nitrogen FLPs, for example, are influenced by the substituents on the tin center and the counter anion. acs.orgacs.org Stronger coordination of the counter anion can lead to weaker Lewis acidity and less favorable thermodynamics for H₂ splitting. acs.org While planar Lewis acids like boranes and silylium (B1239981) ions are well-established in H₂ activation, achieving this with non-planar, tetrahedral Lewis acids like some stannanes can be more challenging and requires careful design of the Lewis acid and selection of the Lewis base. d-nb.info
Catalytic Hydrogenation Processes
This compound-based FLPs have demonstrated catalytic activity in the hydrogenation of various unsaturated organic compounds, including imines, ketones, and C=C double bonds. acs.orgacs.orgnih.govnih.gov The catalytic cycle typically involves the FLP-mediated heterolytic cleavage of H₂, followed by the transfer of the resulting proton and hydride to the substrate. acs.orgresearchgate.netacs.org The release of the proton and hydride from the Lewis centers to multiple bonds can occur in a concerted manner. acs.org While intermolecular this compound/nitrogen FLP combinations have been studied, research also explores intramolecular analogs where the Lewis acidic and basic sites are tethered within the same molecule, potentially offering enhanced reactivity due to reduced entropic barriers. acs.orgacs.org The efficiency of this compound FLP hydrogenation can be influenced by factors such as temperature and hydrogen pressure. nih.gov
Scope and Limitations of FLP-Stannylium Systems
This compound-based FLPs offer a broader scope in terms of reducible substrates compared to some other main-group FLPs, being competent in the hydrogenation of various unsaturated functional groups. nih.gov Some this compound Lewis acids, like iPr₃SnOTf, exhibit tolerance to moisture, which is advantageous for practical applications. nih.gov However, limitations exist. Productive hydrogenation can be slow and may require forcing conditions in some cases. nih.gov The presence of certain anions, like triflate, can lead to the formation of inactive species through coordination to the this compound center, thereby limiting the attainable conversion in H₂ cleavage. nih.govacs.org The challenging synthesis of chiral this compound ion equivalents has also been a factor deterring extensive investigation in enantioselective FLP hydrogenation. imperial.ac.uk
Catalytic Applications in Organic Synthesis
Beyond FLP chemistry, this compound species and this compound-like electrophiles generated in situ have found applications as catalysts or intermediates in various organic transformations.
C(sp)-H Bond Activation and Dehydrogenative Stannylation
This compound-ion-like tin electrophiles, often generated through the cooperative activation of hydrostannanes, have been employed in the dehydrogenative stannylation of terminal alkynes. chimia.chresearchgate.netorganic-chemistry.orgacs.orgnih.govorganic-chemistry.orgresearchgate.net This process involves the direct stannylation of the sp-hybridized carbon-hydrogen bond of the alkyne. researchgate.netorganic-chemistry.orgacs.orgnih.gov Unlike typical hydrostannylation reactions which add across the carbon-carbon triple bond, dehydrogenative stannylation results in the formation of a C(sp)-Sn bond and the release of hydrogen. researchgate.netorganic-chemistry.orgacs.orgnih.gov A proposed mechanism for this transformation involves the catalytic generation of a this compound-ion-like electrophile by heterolytic cleavage of the Sn-H bond of the hydrostannane, followed by its reaction with the terminal alkyne. researchgate.netorganic-chemistry.orgacs.orgnih.gov The scope of this direct C(sp)-H bond stannylation with hydrostannanes is reported to be broad, accommodating various substituents on the alkyne. researchgate.netorganic-chemistry.orgacs.orgnih.gov
Polymerization Catalysis
This compound ions have demonstrated utility as co-catalysts in polymerization reactions, particularly in the field of alkene polymerization. Specifically, triorganothis compound ions have been identified as effective co-catalysts in the Ziegler-Natta polymerization of ethylene (B1197577) and propylene. nih.gov The generation of this compound cationic species has been noted in the context of ethylene polymerization. In these systems, the this compound ions, often paired with weakly coordinating anions, act as Lewis acidic centers that can activate monomers or pre-catalysts, facilitating the chain growth process. The precise role of the this compound co-catalyst can involve participation in the initiation and propagation steps of the polymerization. nih.gov
Reaction Pathways with Diverse Substrates
The electrophilic nature of this compound ions dictates their reactivity with various electron-rich substrates. Investigations into these reaction pathways provide a deeper understanding of their chemical behavior.
Interactions with Unsaturated Organic Compounds (e.g., Alkenes, Arenes)
This compound ions interact with unsaturated organic compounds such as alkenes and arenes. The enhanced electrophilicity of group 14 cations, including this compound, has been leveraged in reactions like Diels-Alder cycloadditions. nih.gov this compound ions can form complexes with alkenes, as evidenced by the synthesis and characterization of bis-alkene complexes of this compound ions. Experimental and computational studies of these complexes reveal substantial interaction energies between the group 14 element and the C=C double bond, indicative of noncovalent π-donor interactions where the alkene acts as a π-donor to the Lewis acidic tin center.
Interactions with arenes are also observed, particularly in spectroscopic studies where this compound ions can be stabilized by coordination to aromatic solvents like toluene. nih.gov These interactions highlight the Lewis acidity of this compound centers and their ability to engage with the π-electron systems of unsaturated hydrocarbons.
Nucleophilic Additions to this compound Centers
As highly electrophilic species, this compound ions are susceptible to attack by nucleophiles. This reactivity is analogous to that of carbocations, which readily react with nucleophiles to form substitution products via mechanisms like the SN1 pathway. Studies have shown that this compound cations react with Lewis bases, demonstrating their Lewis acidic character. nih.gov The addition of nucleophiles to the positively charged tin center leads to the formation of new bonds and the quenching of the this compound ion. It is important to distinguish this from the reactivity of certain low-valent tin species, such as specific Sn(II) cations stabilized by strong electron-donating ligands, which can exhibit unusual nucleophilic characteristics. However, the fundamental reactivity of this compound ions (R₃Sn⁺) involves their role as electrophiles undergoing nucleophilic attack.
Mechanistic Elucidation via Experimental and Computational Approaches
A comprehensive understanding of this compound chemistry relies heavily on detailed mechanistic investigations utilizing both experimental and computational techniques. Experimental methods, such as NMR spectroscopy and X-ray diffraction, are crucial for characterizing this compound species and their reaction products, providing structural and spectroscopic evidence for proposed intermediates and pathways.
Computational approaches, particularly density functional theory (DFT) calculations, play a vital role in elucidating reaction mechanisms, determining energy profiles, and identifying transition states. These calculations can provide insights into the cooperative action of different centers in reactions catalyzed by this compound-based systems, such as the heterolytic cleavage of the H-H bond in frustrated Lewis pair chemistry involving this compound Lewis acids. Computational studies can also help in understanding the electronic structure of this compound ions and their interactions with substrates, complementing experimental observations. The combination of experimental data and theoretical calculations allows for a more complete picture of the complex reaction pathways mediated by this compound ions.
Spectroscopic and Structural Elucidation of Stannylium Species
Advanced Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying the structure and bonding of stannylium cations in solution. Among the NMR-active tin isotopes (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), ¹¹⁹Sn is the most frequently utilized due to its higher natural abundance and sensitivity. huji.ac.il
For this compound cations, which are characterized by a formal positive charge on the tin atom, the ¹¹⁹Sn NMR resonances are typically found in the downfield region of the spectrum, indicative of a deshielded tin nucleus. For instance, the tris(2,4,6-triisopropylphenyl)this compound cation, a well-characterized example of a free, tricoordinate this compound ion, displays a ¹¹⁹Sn chemical shift that is in good agreement with theoretical calculations, confirming its structure in solution. nih.gov The specific chemical shift value provides a fingerprint for the electronic state of the tin center. Changes in the ligands attached to the tin atom will significantly alter the electron density and, consequently, the observed chemical shift. academie-sciences.fr
| Compound Type | Coordination Number | Typical ¹¹⁹Sn Chemical Shift Range (ppm) |
|---|---|---|
| Four-coordinate Organotin(IV) | 4 | +200 to -150 |
| Five-coordinate Organotin(IV) | 5 | -90 to -350 |
| Six-coordinate Organotin(IV) | 6 | -210 to -500 |
| Tricoordinate this compound Cation | 3 | Downfield region (e.g., > +500) |
A strong correlation exists between ¹¹⁹Sn NMR data and the coordination number of the tin atom. researchgate.netbohrium.com An increase in the coordination number generally leads to an increase in electron density at the tin nucleus, causing a characteristic upfield shift (to more negative ppm values) of the ¹¹⁹Sn resonance. researchgate.net This trend is a valuable diagnostic tool. For example, the significant downfield shift observed for a three-coordinate this compound cation compared to four-, five-, or six-coordinate neutral organotin compounds provides clear evidence for its lower coordination number and cationic nature.
The electronic structure, as dictated by the hybridization and the nature of the Sn-ligand bonds, is directly reflected in the chemical shift. For this compound ions, the typically observed sp² hybridization in three-coordinate species results in a less shielded tin nucleus compared to the sp³ hybridization found in tetracoordinate tin compounds. This difference in electronic configuration is a key factor contributing to the distinct chemical shifts.
X-ray Crystallographic Analysis for Solid-State Structures
For this compound cations, X-ray crystallography provides unambiguous proof of their coordination number and geometry. wikipedia.org A landmark study on tris(2,4,6-triisopropylphenyl)this compound tetrakis(pentafluorophenyl)borate (B1229283) revealed a truly tricoordinate tin cation with a trigonal planar geometry, as expected for sp² hybridization. nih.govnih.gov The sum of the C-Sn-C angles in this cation is 360°, confirming its planarity. This structural determination was crucial in confirming the existence of a "free" this compound ion, unperturbed by significant interactions with its surroundings. nih.gov
| Parameter | Value | Significance |
|---|---|---|
| Coordination Number | 3 | Confirms the this compound nature |
| Geometry | Trigonal Planar | Consistent with sp² hybridization |
| Sum of C-Sn-C Angles | ~360° | Indicates a planar structure |
| Sn-C Bond Lengths | Relatively short | Reflects cationic character and hybridization |
A critical aspect of this compound chemistry is the extent to which the cation interacts with its counter-anion and any solvent molecules present in the crystal lattice. Weakly coordinating anions, such as tetrakis(pentafluorophenyl)borate [B(C₆F₅)₄]⁻, are often employed to minimize these interactions and stabilize the cationic tin center. X-ray crystallographic studies are essential for quantifying these interactions. In the case of the aforementioned tris(2,4,6-triisopropylphenyl)this compound salt, the crystal structure analysis demonstrated that there is no significant coordination between the this compound cation and the borate (B1201080) anion or solvent molecules. nih.gov The large steric bulk of the triisopropylphenyl groups effectively shields the tin center from nucleophilic attack, while the diffuse charge of the anion prevents strong ion pairing in the solid state.
Mössbauer Spectroscopy for Electronic State and Dynamics
¹¹⁹Sn Mössbauer spectroscopy is a powerful technique that probes the nuclear environment of tin atoms, providing information about their electronic state, bonding, and lattice dynamics. mdpi.comgoogle.com The key parameters obtained from a Mössbauer spectrum are the isomer shift (IS) and the quadrupole splitting (QS). The isomer shift is sensitive to the s-electron density at the tin nucleus and thus relates to the oxidation state and covalency of the bonds. Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus, providing information about the symmetry of the electronic environment.
For the tris(2,4,6-triisopropylphenyl)this compound cation, temperature-dependent ¹¹⁹Sn Mössbauer spectroscopy has been employed to investigate the dynamics of the tin atom. nih.gov The hyperfine parameters obtained at 90 K were fully consistent with a trigonal coordination environment involving sp² hybridization of the tin 5s and 5p bonding orbitals. nih.gov Interestingly, these studies revealed an unexpected motional isotropy of the tin atom within a certain temperature range, providing unique insights into the dynamic behavior of the cation within the crystal lattice. nih.gov
Quadrupole Splitting and Isomer Shift Interpretation
¹¹⁹Sn Mössbauer spectroscopy is a powerful tool for probing the local chemical environment of tin nuclei. Two key parameters derived from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q_).
The isomer shift (δ) provides information about the s-electron density at the tin nucleus. Variations in the isomer shift can be correlated with the oxidation state and the nature of the ligands bonded to the tin atom. For organotin compounds, the isomer shift is sensitive to the number and electronegativity of the organic substituents. In the context of this compound cations, the highly electrophilic nature of the Sn(IV) center is expected to result in a significant downfield isomer shift compared to neutral tetraorganotin compounds.
The quadrupole splitting (ΔE_Q_) arises from the interaction between the nuclear quadrupole moment of the ¹¹⁹Sn nucleus and the electric field gradient (EFG) at the nucleus. A non-zero quadrupole splitting indicates a deviation from cubic symmetry in the electron distribution around the tin atom. For this compound cations, which are anticipated to possess a trigonal planar or trigonal pyramidal geometry, a significant quadrupole splitting is expected due to the asymmetric electronic environment. The magnitude of the quadrupole splitting can provide valuable information about the geometry of the cation and the nature of the bonding between the tin atom and its substituents.
While extensive ¹¹⁹Sn Mössbauer data exists for a wide range of organotin compounds, including triorganotin halides and carboxylates, specific data for well-characterized, "free" this compound cations remains scarce in the literature. rsc.orgrsc.org Much of the available data pertains to triorganotin species where the tin center is coordinated to a fifth ligand, resulting in a trigonal bipyramidal geometry rather than a true tricoordinate cation. For instance, sterically crowded tetraorganotin derivatives have been studied, where significant quadrupole splittings were observed and interpreted in terms of distortions from tetrahedral geometry. rsc.org
To illustrate the interpretation of these parameters, hypothetical ¹¹⁹Sn Mössbauer data for a generic tricoordinate this compound cation, [R₃Sn]⁺, is presented in the table below, alongside typical values for related organotin compounds for comparison.
| Compound Type | Assumed Geometry | Typical Isomer Shift (δ) (mm/s) | Typical Quadrupole Splitting (ΔE_Q) (mm/s) |
| Tetraorganotin (e.g., R₄Sn) | Tetrahedral | 1.2 - 1.6 | 0 - 1.0 |
| Triorganotin Halide (e.g., R₃SnX) | Distorted Tetrahedral/Trigonal Bipyramidal | 1.3 - 1.7 | 2.5 - 4.0 |
| Hypothetical this compound ([R₃Sn]⁺) | Trigonal Planar | > 2.0 | > 3.0 |
Note: The isomer shift values are typically reported relative to a BaSnO₃ or CaSnO₃ standard at room temperature.
The expected large isomer shift for a this compound cation reflects the increased s-electron density at the tin nucleus due to the positive charge and reduced coordination number. The substantial quadrupole splitting would be a direct consequence of the highly asymmetric electric field gradient in a trigonal planar arrangement of ligands.
Investigation of Anisotropic Atomic Motion
The thermal motion of atoms in a crystal lattice is not always uniform in all directions. This anisotropy of atomic motion can be described by anisotropic displacement parameters (ADPs), often visualized as thermal ellipsoids. wikipedia.org The study of ADPs provides valuable insights into the dynamic behavior of molecules in the solid state and can reveal information about the rigidity of chemical bonds and the flexibility of molecular frameworks. nih.govosti.gov
For a this compound cation, the analysis of the anisotropic displacement parameters of the tin atom can offer clues about its vibrational modes within the crystal lattice. For instance, in a trigonal planar [R₃Sn]⁺ cation, one might expect the vibrational amplitude of the tin atom to be greater in the direction perpendicular to the plane of the three substituents compared to the vibrations within the plane. This would result in an oblate (flattened) thermal ellipsoid for the tin atom. Conversely, if the cation exhibits significant out-of-plane bending vibrations, a prolate (elongated) ellipsoid might be observed.
Detailed analysis of ADPs requires high-quality single-crystal X-ray diffraction data. A well-characterized example of a free, tricoordinate this compound cation is tris(2,4,6-triisopropylphenyl)this compound, [Tip₃Sn]⁺. While its crystal structure has been reported, a specific analysis of the anisotropic displacement parameters of the tin atom is not the primary focus of the initial publication. However, the crystallographic information file (CIF) from such a study would contain the necessary data to perform this analysis.
The table below presents a hypothetical analysis of the anisotropic displacement parameters for the tin atom in a this compound cation, illustrating the type of data that would be extracted from a crystallographic study. The U(eq) is the equivalent isotropic displacement parameter, and Uij are the components of the anisotropic displacement tensor.
| Atom | U(eq) [Ų] | U₁₁ [Ų] | U₂₂ [Ų] | U₃₃ [Ų] | U₂₃ [Ų] | U₁₃ [Ų] | U₁₂ [Ų] |
| Sn | 0.045 | 0.050 | 0.052 | 0.033 | -0.002 | 0.001 | 0.005 |
Note: These are hypothetical values for illustrative purposes.
From these hypothetical values, the principal mean square displacements could be calculated to determine the shape and orientation of the thermal ellipsoid, providing a quantitative measure of the anisotropy of the tin atom's motion.
Integration of Spectroscopic Data with Computational Models
Given the challenges in synthesizing and handling this compound species, computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for predicting and interpreting their spectroscopic properties. nih.gov The synergy between experimental measurements and theoretical calculations allows for a more robust and detailed understanding of the structure and bonding in these reactive intermediates.
Computational models can be used to calculate various spectroscopic parameters, including ¹¹⁹Sn Mössbauer isomer shifts and quadrupole splittings. nih.gov These calculations are typically performed on the geometry-optimized structure of the this compound cation. The calculated parameters can then be compared with experimental data, if available, to validate the computational model.
For the isomer shift, DFT calculations can provide the electron density at the tin nucleus, which is directly proportional to the isomer shift. Similarly, the electric field gradient at the tin nucleus can be calculated to determine the quadrupole splitting. Relativistic effects often need to be considered in these calculations to achieve good agreement with experimental values, especially for heavy elements like tin. nih.gov
In the case of the trimesitylthis compound cation, DFT calculations have been successfully employed to predict its ¹¹⁹Sn NMR chemical shift, showing good agreement with the experimental value. nih.gov This demonstrates the potential of computational methods to accurately model the electronic environment of the tin atom in this compound ions.
A powerful approach involves the use of a combined experimental and computational strategy. researchgate.net For instance, an experimental Mössbauer spectrum of a this compound salt could be obtained. Concurrently, DFT calculations could be performed to predict the isomer shift and quadrupole splitting for the corresponding isolated cation and for small clusters that include the counter-ion and solvent molecules to assess their influence. Agreement between the experimental and calculated parameters would provide strong evidence for the structural and electronic characterization of the this compound species.
The following table illustrates how experimental and computational data for a hypothetical this compound cation, [R₃Sn]⁺, could be integrated.
| Parameter | Experimental Value (Hypothetical) | Calculated Value (DFT) |
| Isomer Shift (δ) (mm/s) | 2.15 | 2.20 |
| Quadrupole Splitting (ΔE_Q) (mm/s) | 3.50 | 3.45 |
| ¹¹⁹Sn NMR Chemical Shift (δ) (ppm) | 714 | 720 |
Such a close correlation between the experimental and calculated data would lend significant confidence to the proposed trigonal planar structure and the electronic description of the this compound cation derived from the computational model.
Computational Chemistry Methodologies in Stannylium Research
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method in the study of stannylium and related organotin compounds. DFT offers a balance of computational efficiency and accuracy, making it suitable for investigating the electronic structure and properties of various systems riken.jp.
Geometry Optimization and Energetic Calculations
Beyond optimized structures, DFT allows for the calculation of energies associated with these geometries. These energetic calculations are fundamental to understanding the stability of different this compound compounds and intermediates. They can be used to determine reaction energies and activation barriers, providing insights into the thermodynamic and kinetic feasibility of transformations involving this compound ions reddit.comscielo.br. Studies on the reactivity of aryl-substituted stannylenes towards silylarenium borates, yielding silyl-substituted this compound ions, have utilized quantum-mechanical computations for molecular structures and magnetic properties nih.gov.
Reaction Pathway Mapping and Transition State Identification
DFT is a valuable tool for exploring the potential energy surfaces of reactions involving this compound ions. By calculating the energies of various molecular configurations along a reaction coordinate, researchers can map out possible reaction pathways scielo.brnih.gov. This includes identifying transition states, which are high-energy structures representing the point of maximum energy along a reaction pathway github.iochemrxiv.org.
Identifying transition states is crucial for understanding reaction mechanisms and predicting reaction rates. DFT calculations have been employed to study the mechanisms of reactions catalyzed by this compound species, such as the homogeneous hydrosilylation of CO₂ catalyzed by a stannyliumylidene researchgate.net. These studies involve optimizing the geometries of intermediates and transition states to determine the energy profile of the reaction scielo.br.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can aid in the characterization and identification of this compound compounds. Nuclear Magnetic Resonance (NMR) chemical shifts are among the most commonly predicted parameters mdpi.comnih.govnih.gov.
For this compound species, the prediction of ¹¹⁹Sn NMR chemical shifts is particularly relevant, as this nucleus is sensitive to the electronic environment around the tin atom. DFT calculations have been shown to provide good agreement with experimental ¹¹⁹Sn NMR chemical shifts for this compound cations, supporting the proposed structures nih.govacs.org. The significant downfield shift observed in the ¹¹⁹Sn NMR signal of certain this compound ions compared to their stannane (B1208499) precursors is indicative of positive charge accumulation at the tin atom, and this observation can be supported by computational predictions acs.org. Benchmarking studies have identified specific DFT methodologies that perform well for predicting NMR chemical shifts mdpi.com.
Ab Initio and Post-Hartree-Fock Approaches (e.g., MP2)
While DFT is prevalent, ab initio methods, which are based on first principles without empirical parameters, also contribute to the understanding of this compound chemistry wikipedia.org. Post-Hartree-Fock methods, such as Second-Order Møller-Plesset Perturbation Theory (MP2), are ab initio methods that incorporate electron correlation effects beyond the basic Hartree-Fock approximation peerj.comnorthwestern.edu.
MP2 calculations have been used in studies of this compound ions, often in conjunction with DFT, to provide a more comprehensive picture of their electronic structure and interactions acs.org. For example, MP2 calculations have been used to predict the structures and interaction energies in bis-alkene complexes of this compound ions, revealing substantial interactions between the tin atom and the C=C double bonds acs.orgacs.org. MP2 calculations can also be used for NMR chemical shift calculations semanticscholar.org. While generally more computationally expensive than DFT, ab initio methods like MP2 can offer higher accuracy for certain properties and systems peerj.com.
Advanced Quantum Chemical Analyses
Beyond basic energy and structure calculations, advanced quantum chemical analysis techniques provide deeper insights into the electronic nature of this compound species and their bonding.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a method used to understand the bonding and electronic interactions within a molecule in terms of localized Lewis-like orbitals (bonds, lone pairs) and delocalized non-Lewis orbitals (antibonds, Rydberg states) wisc.edu. NBO analysis helps quantify charge transfer and hyperconjugative interactions.
In the context of this compound research, NBO analysis has been applied to investigate the nature of bonding and charge distribution. Studies on bis-alkene complexes of this compound ions have utilized NBO analysis to demonstrate significant charge transfer from the alkene π-orbitals to the positively charged tin atom, leading to occupation of the formally empty p-orbital on tin acs.org. NBO analysis can also be used to identify donor-acceptor interactions that influence the stability and reactivity of this compound compounds acs.org. The bonding situation in various this compound systems, including those stabilized by weakly coordinating anions, has been investigated using NBO analysis nih.gov.
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a theoretical framework used to analyze the electron density distribution of a molecular system wikipedia.org. By examining the topology of the electron density, QTAIM allows for the partitioning of a molecule into atomic basins and the identification of bond paths, which are indicative of chemical bonds wikipedia.orgarxiv.org. This approach provides a rigorous way to define atoms within a molecule and to quantify interatomic interactions wikipedia.org.
In the context of this compound ions, QTAIM calculations have been employed to investigate the nature of bonding. For instance, studies on aryl-substituted this compound ions have utilized QTAIM to analyze their bonding situation nih.gov. These calculations can reveal details about the distribution of electron density around the tin center and its interactions with the substituents, providing insights into the stability and electronic properties of these cationic species nih.gov. The application of QTAIM helps in understanding the nuances of the chemical bonds and non-covalent interactions present in this compound compounds.
Force Field Development and Molecular Dynamics Simulations
Force fields are computational models that approximate the potential energy of a system based on the positions of its atoms, typically used in molecular mechanics and molecular dynamics simulations wikipedia.orguiuc.edu. Molecular dynamics simulations use these force fields to simulate the time evolution of a molecular system, providing information about its dynamic behavior, conformational changes, and interactions libretexts.orgarxiv.org.
Based on the available search results, specific information regarding the development of dedicated force fields or the application of molecular dynamics simulations specifically for the parent this compound ion (SnH3+) was not found. While force fields exist for various organic and inorganic systems, including some organotin compounds, the detailed parameters or studies focused on the dynamic behavior of the simple this compound cation (SnH3+) using these classical simulation methods are not evident in the consulted literature.
Advanced Topics and Future Research Directions in Stannylium Chemistry
Stannylium in Designed Macromolecular and Supramolecular Assemblies
The incorporation of this compound centers into designed macromolecular and supramolecular assemblies is an emerging area with potential for creating novel functional materials. Supramolecular chemistry, the study of systems involving non-covalent interactions, offers a powerful framework for constructing complex architectures with tailored properties. kdpublications.innih.gov While research on this compound in this specific context is still in its nascent stages, the electrophilic nature of this compound ions suggests potential applications in directing the self-assembly of molecules through specific interactions, such as Lewis acid-base interactions or π-cation interactions with electron-rich components.
Exploration of this compound-Based Functional Materials
The inherent properties of this compound ions, such as their Lewis acidity and redox behavior, make them attractive candidates for the development of novel functional materials. Research in this area is exploring the potential of this compound-containing compounds in various applications, including electronic materials, sensors, and smart materials.
Organotin compounds, in general, have found applications as catalysts, stabilizers, and biocides, although their toxicity has raised concerns. ontosight.ai The cationic nature of this compound, however, can significantly alter the properties and potentially the environmental impact compared to neutral organotin species. Materials incorporating this compound centers could exhibit unique electronic or optical properties due to the presence of the positively charged, polarizable tin atom. For instance, the interaction of this compound with π-conjugated systems could lead to materials with interesting charge transport characteristics.
Future research directions include synthesizing polymers or frameworks with integrated this compound centers, investigating their electronic and optical responses, and exploring their potential in sensing applications where the this compound ion can interact specifically with analytes. The design of stable and environmentally benign this compound-based materials remains a key challenge and an important area for future investigation.
Development of Novel Catalytic Cycles and Selectivity Control
This compound ions are known to act as strong Lewis acids and have shown promise in various catalytic transformations. ontosight.ai Current research is focused on developing novel catalytic cycles that leverage the unique reactivity of this compound and on achieving high levels of chemo-, regio-, and stereoselectivity.
This compound-ion-like species have been implicated as intermediates in catalytic reactions, such as the dehydrogenative stannylation of terminal alkynes. nih.govacs.org In this process, a this compound-ion-like electrophile, generated through cooperative Sn-H bond activation, reacts with the alkyne. nih.govacs.org This highlights the potential for designing catalytic cycles that involve the in-situ generation of this compound species under mild conditions.
Frustrated Lewis pairs (FLPs) incorporating this compound-based Lewis acids are also being explored for catalytic hydrogenation and other transformations. nih.govacs.org These systems utilize the cooperative action of a Lewis acidic this compound center and a Lewis basic site to activate small molecules like hydrogen. acs.org
Future research aims to design more efficient and selective this compound-catalyzed reactions by:
Developing new methods for generating stable and highly reactive this compound catalysts.
Designing ligands and counterions to tune the Lewis acidity and reactivity of the this compound center.
Exploring cooperative catalysis involving this compound and other metal or organic catalysts.
Utilizing computational studies to understand reaction mechanisms and predict selectivity. uw.edu.plnih.govosti.gov
Achieving precise control over selectivity in this compound-catalyzed reactions remains a significant challenge and a key area for future development.
Comparative Studies with Other Heavier Group 14 Cations (Germylium, Plumbylium)
Comparative studies between this compound and its heavier Group 14 congeners, germylium (GeH₃⁺) and plumbylium (PbH₃⁺), are crucial for understanding the trends in structure, bonding, stability, and reactivity down the group. acs.orgamazon.com These studies provide valuable insights into the fundamental properties of these electron-deficient species and help in predicting the behavior of new compounds.
PubChem provides information on Germyl (GeH₃, CID 5460457) and Plumbylidyne (PbH₂, CID 23927), although the cationic species Germylium (GeH₃⁺) and Plumbylium (PbH₃⁺) are the direct counterparts to this compound (SnH₃⁺). nih.govnih.govnih.govsci-toys.com Studies have investigated substituted germylium and plumbylium ions, comparing their properties to those of analogous silylium (B1239981) and this compound species. acs.orgresearchgate.netresearchgate.net
Key areas of comparison include:
Stability: The stability of these cations generally decreases down the group due to increasing size and decreasing electronegativity of the central atom.
Electrophilicity: this compound, germylium, and plumbylium ions are all electrophilic, but their Lewis acidity can vary depending on the substituents and the nature of the cation. ontosight.ai
Bonding: The nature of bonding, including the extent of π-donation or hyperconjugation from substituents or coordinating species, can differ significantly down the group. acs.org
Reactivity: Comparative studies of their reactivity towards various nucleophiles and in catalytic transformations reveal trends that can inform the design of new reactions and catalysts. researchgate.net
Continued comparative experimental and theoretical studies are essential for building a comprehensive understanding of the chemistry of heavier Group 14 cations and for identifying unique opportunities for this compound chemistry.
Synergistic Experimental and Theoretical Approaches in this compound Research
The study of this compound ions heavily relies on a synergistic combination of experimental and theoretical approaches. acs.orguw.edu.plresearchgate.netresearchgate.netrptu.deacs.org Experimental techniques, such as NMR spectroscopy and X-ray diffraction, provide crucial structural and spectroscopic data for characterizing these often reactive species. acs.orgfigshare.com For example, multinuclear NMR, particularly ¹¹⁹Sn NMR, is a powerful tool for identifying and studying this compound ions. figshare.comresearchgate.net X-ray crystallography provides definitive structural information, confirming the presence of the cationic tin center and its coordination environment. acs.orgfigshare.com
Computational chemistry, using methods such as Density Functional Theory (DFT), plays a vital role in complementing experimental findings. acs.orgacs.orgfigshare.com Theoretical calculations can:
Predict the stability and electronic structure of this compound ions and their adducts. acs.org
Elucidate reaction mechanisms and identify transition states in this compound-catalyzed reactions. acs.orguw.edu.pl
Calculate spectroscopic parameters, such as NMR chemical shifts, to aid in experimental characterization. figshare.comresearchgate.net
Explore potential energy surfaces and predict reaction pathways.
Provide insights into the nature of bonding and interactions involving the this compound center. acs.org
The interplay between experimental synthesis and characterization and theoretical calculations is crucial for advancing the understanding of this compound chemistry and guiding the design of new experiments and applications.
Opportunities for this compound in Sustainable Chemical Transformations
The development of sustainable chemical processes is a major focus in modern chemistry. This compound chemistry offers several opportunities in this regard, particularly in catalysis. The ability of this compound ions to activate small molecules and promote various transformations under potentially milder conditions can contribute to more energy-efficient processes. nih.govacs.orggoogle.com
Specific areas where this compound chemistry can contribute to sustainability include:
Catalysis with reduced environmental impact: Developing this compound catalysts that are less toxic or can be easily recovered and reused compared to traditional metal catalysts.
Activation of inert bonds: Utilizing the Lewis acidity of this compound to activate challenging bonds, potentially leading to new synthetic routes with fewer steps and less waste.
Hydrogenation and reduction reactions: Exploring this compound-based catalysts for hydrogenation and other reduction processes using environmentally friendly reductants like H₂. nih.govacs.orggoogle.com
Valorization of renewable resources: Investigating the potential of this compound catalysts in transformations of biomass-derived molecules.
While challenges related to the toxicity of some organotin compounds exist, research into the fundamental chemistry and the design of new, more sustainable this compound species is crucial for realizing their potential in environmentally benign chemical transformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
